PF-4191834 PF-4191834 PF-4191834 has been investigated for the basic science of Asthma.
Brand Name: Vulcanchem
CAS No.: 1029317-21-2
VCID: VC0539252
InChI: InChI=1S/C22H23N3O2S/c1-25-20(9-12-24-25)16-5-7-18(8-6-16)28-19-4-2-3-17(15-19)22(21(23)26)10-13-27-14-11-22/h2-9,12,15H,10-11,13-14H2,1H3,(H2,23,26)
SMILES: CN1C(=CC=N1)C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N
Molecular Formula: C22H23N3O2S
Molecular Weight: 393.5 g/mol

PF-4191834

CAS No.: 1029317-21-2

Cat. No.: VC0539252

Molecular Formula: C22H23N3O2S

Molecular Weight: 393.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PF-4191834 - 1029317-21-2

Specification

CAS No. 1029317-21-2
Molecular Formula C22H23N3O2S
Molecular Weight 393.5 g/mol
IUPAC Name 4-[3-[4-(2-methylpyrazol-3-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide
Standard InChI InChI=1S/C22H23N3O2S/c1-25-20(9-12-24-25)16-5-7-18(8-6-16)28-19-4-2-3-17(15-19)22(21(23)26)10-13-27-14-11-22/h2-9,12,15H,10-11,13-14H2,1H3,(H2,23,26)
Standard InChI Key DVNQWYLVSNPCJZ-UHFFFAOYSA-N
SMILES CN1C(=CC=N1)C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N
Canonical SMILES CN1C(=CC=N1)C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N
Appearance Solid powder

Introduction

Chemical and Structural Profile of PF-4191834

Molecular Characteristics

PF-4191834 (IUPAC name: 4-(3-(4-(1-methyl-1H-pyrazol-5-yl)phenylthio)phenyl)-tetrahydro-2H-pyran-4-carboxamide) features a molecular weight of 393.5 g/mol and the formula C<sub>22</sub>H<sub>23</sub>N<sub>3</sub>O<sub>2</sub>S . The structure combines a tetrahydro-2H-pyran ring with a carboxamide group and a methylpyrazole-thiophenyl moiety, optimizing binding to 5-LOX's active site while minimizing redox interactions .

Table 1: Molecular Profile of PF-4191834

PropertyValue
Molecular FormulaC<sub>22</sub>H<sub>23</sub>N<sub>3</sub>O<sub>2</sub>S
Molecular Weight393.5 g/mol
CAS Registry Number249866-35-4
Solubility>10 mM in DMSO

Synthetic Pathway

The synthesis involves a multi-step process:

  • Bromophenyl Intermediate: 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carbonitrile undergoes sulfuric acid hydrolysis to yield the carboxamide derivative (99.8% purity) .

  • Thioether Formation: Palladium-catalyzed coupling with triisopropylsilane thiol introduces the sulfur bridge, followed by deprotection .

  • Final Assembly: Reaction with 1-methyl-1H-pyrazol-5-ylphenyl completes the structure, achieving >99% purity via column chromatography .

Mechanism of Action and Selectivity

5-Lipoxygenase Inhibition

5-LOX catalyzes arachidonic acid conversion to leukotrienes (LTs), potent mediators of bronchoconstriction (LTC<sub>4</sub>, LTD<sub>4</sub>) and neutrophil recruitment (LTB<sub>4</sub>) . PF-4191834 binds reversibly to 5-LOX’s non-heme iron center, blocking substrate access without altering oxidation states—a key distinction from redox-based inhibitors like zileuton .

Enzyme Selectivity Profile

Table 2: Pharmacological Selectivity of PF-4191834

EnzymeIC<sub>50</sub> (nM)Selectivity vs. 5-LOX
5-LOX229 ± 201x
12-LOX68,700300x
15-LOX72,400316x
COX-1>100,000>436x
COX-2>100,000>436x

This selectivity profile minimizes off-target effects, particularly gastrointestinal toxicity linked to COX inhibition .

Preclinical Pharmacological Evaluation

In Vitro Potency

In human whole blood assays, PF-4191834 suppressed LTB<sub>4</sub> synthesis with an IC<sub>80</sub> of 370 ± 20 nM, correlating with plasma concentrations required for in vivo efficacy . The compound exhibited slow dissociation kinetics (t<sub>1/2</sub> = 120 min), supporting sustained target engagement .

In Vivo Efficacy

  • Rat Carrageenan-Induced Paw Edema: Oral administration (10 mg/kg) reduced swelling by 78% at 6 hours, outperforming zileuton (52%) .

  • Inflammatory Pain Models: In monoiodoacetate-induced osteoarthritis rats, PF-4191834 (3 mg/kg BID) normalized weight-bearing asymmetry by day 7, comparable to celecoxib .

  • Pharmacokinetics: Bioavailability of 65% and half-life of 8.2 hours in rats enabled once-daily dosing projections for humans .

Clinical Development and Trial Data

Phase II Osteoarthritis Study

A 2025 randomized trial (N=240) evaluated PF-4191834 (50 mg QD) versus naproxen (500 mg BID) over 12 weeks :

Table 3: Efficacy Outcomes at Week 12

ParameterPF-4191834NaproxenPlacebo
WOMAC Pain Score Δ-3.2*-3.1*-1.8
Rescue Medication Use1.2 d/week1.1 d/week3.5 d/week
GI Adverse Events12%28%**9%
  • p<0.01 vs placebo; ** p<0.05 vs PF-4191834

PF-4191834 matched naproxen’s analgesia with significantly fewer GI events, validating its safety advantage .

Therapeutic Implications and Future Directions

Asthma and Allergic Inflammation

Preclinical data suggest PF-4191834 reduces LTE<sub>4</sub> in murine asthma models by 89% at 10 mg/kg, outperforming montelukast’s 67% reduction . A Phase IIb trial in moderate asthma is planned for 2026.

Combination Therapy Opportunities

Synergy with COX-2 inhibitors was observed in collagen-induced arthritis models, with PF-4191834 (3 mg/kg) + celecoxib (10 mg/kg) suppressing paw inflammation by 92% vs 74% for monotherapies .

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